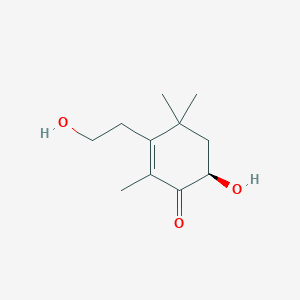![molecular formula C21H26N4O3S2 B1250784 N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide is a dimethoxybenzene.
Aplicaciones Científicas De Investigación
Thiazolidinedione Derivatives in Dermatological Applications
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, as part of the thiazolidinedione class, shows potential in dermatology. A study by Venkatraman et al. (2004) explored derivatives of thiazolidinedione, demonstrating their efficacy as oral and topical agents for treating inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis. These compounds were found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARgamma) and showed significant anti-inflammatory effects in models of allergic contact dermatitis (Venkatraman et al., 2004).
Antimicrobial and Anticancer Potential
Research into thiazolyl compounds, closely related to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, has revealed potential antimicrobial and anticancer properties. Al-adilee and Hessoon (2019) synthesized a thiazolyl azo dye ligand and metal complexes, which exhibited antibacterial and antifungal properties, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019). Another study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated DNA protective ability, antimicrobial activity, and potential for cancer therapy (Gür et al., 2020).
Neurodegenerative Disease Research
Compounds structurally similar to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide have been explored for their potential in Alzheimer's therapy. Scott et al. (2011) investigated N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones for their ability to interact with metal ions in the context of neurodegenerative diseases. Their research highlighted the potential of these compounds in targeting drug action to Alzheimer's affected areas (Scott et al., 2011).
Photooxygenation and Fluorescence Properties
The photooxygenation properties of thiazolyl compounds, related to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, have been explored. Jain et al. (2012) reported on the photooxygenation of N-(2-thiazolyl) sulfanilamide and similar compounds, establishing their structures through spectral analysis (Jain, Chourey, & Jetti, 2012). Additionally, Gundogdu et al. (2018) synthesized bithiazole-containing diarylethenes, demonstrating their photochromic and fluorescent properties as potential cation sensors (Gundogdu et al., 2018).
Propiedades
Nombre del producto |
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide |
|---|---|
Fórmula molecular |
C21H26N4O3S2 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
N-[5-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpentanamide |
InChI |
InChI=1S/C21H26N4O3S2/c1-6-7-12(2)19(26)25-21-22-13(3)18(30-21)16-11-29-20(24-16)23-15-10-14(27-4)8-9-17(15)28-5/h8-12H,6-7H2,1-5H3,(H,23,24)(H,22,25,26) |
Clave InChI |
JAZWKYQDMWHNDM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



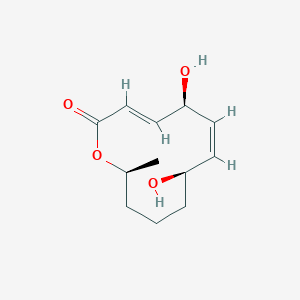
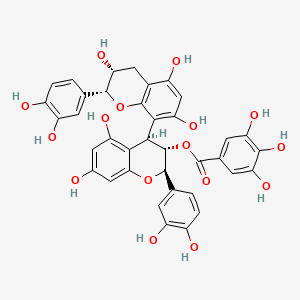
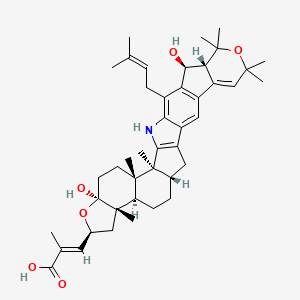
![[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl] acetate](/img/structure/B1250704.png)

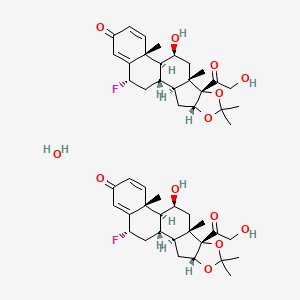
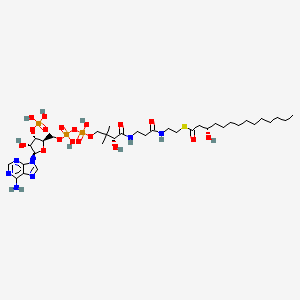
![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)
![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1250713.png)
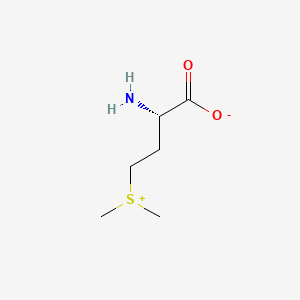
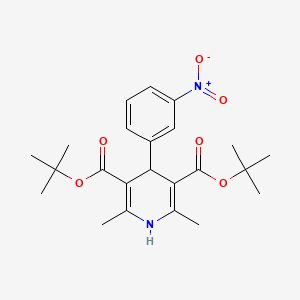
![Thiazolo[4,5-d]pyrimidine](/img/structure/B1250722.png)
![(1R,2R,4S,5R,7R,8S,9R,12S,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1250723.png)
